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Compound of Interest

Compound Name: Butylbenzene

Cat. No.: B1677000

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Butylbenzene, an aromatic hydrocarbon, finds application as a solvent and intermediate in
various industrial processes. A comprehensive understanding of its toxicological profile is
imperative for risk assessment and ensuring occupational and environmental safety. This
technical guide provides an in-depth review of the current toxicological data on n-
butylbenzene. The available literature indicates that the primary target organs for n-
butylbenzene toxicity are the liver and kidneys. A two-generation reproductive toxicity study in
rats has established No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-
Adverse-Effect Levels (LOAEL) for parental and offspring toxicity. However, significant data
gaps exist, particularly concerning chronic toxicity, carcinogenicity, and genotoxicity. This guide
summarizes the available quantitative data, details key experimental protocols, and explores
potential mechanisms of toxicity, drawing analogies from structurally related compounds like
benzene where necessary.

Chemical and Physical Properties

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1677000?utm_src=pdf-interest
https://www.benchchem.com/product/b1677000?utm_src=pdf-body
https://www.benchchem.com/product/b1677000?utm_src=pdf-body
https://www.benchchem.com/product/b1677000?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677000?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

CAS Number 104-51-8
Molecular Formula CioH14
Molecular Weight 134.22 g/mol
Appearance Colorless liquid
Boiling Point 183 °C

Melting Point -88 °C

Flash Point 59 °C

Specific Gravity 0.860

Toxicological Data
Acute Toxicity

Data on the acute toxicity of n-butylbenzene is limited. Some studies on analogous
compounds provide an indication of its potential acute effects.

Endpoint Species Route Value Reference
LDso
] Mouse IP 1.995 g/kg [1]
(Intraperitoneal)
Acute Oral 2/10 died at 4.3
. Rat Gavage [1]
Toxicity o/kg

Subchronic and Chronic Toxicity

Comprehensive subchronic and chronic toxicity studies on n-butylbenzene are not readily
available in the public domain. The most extensive dataset comes from a two-generation
reproductive toxicity study.

Reproductive and Developmental Toxicity
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A key study by Izumi et al. (2005) provides the most comprehensive data on the reproductive
and developmental toxicity of n-butylbenzene.[2]
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Carcinogenicity and Genotoxicity

There is inadequate information to assess the carcinogenic potential of n-butylbenzene.[1] No
dedicated carcinogenicity bioassays have been identified. Similarly, there is a lack of specific
genotoxicity data for n-butylbenzene. However, related compounds like benzene are known
clastogens, producing chromosomal aberrations.[3]

Experimental Protocols
Two-Generation Reproductive Toxicity Study (Izumi et
al., 2005)

This study was conducted to evaluate the effects of n-butylbenzene on fertility and
development in rats over two generations.[2]

Test Substance: n-Butylbenzene (purity not specified) in olive oil.

e Species: Crj:CD (SD) IGS rats, 24 males and 24 females per group.

e Dose Levels: 0, 30, 100, and 300 mg/kg/day administered by oral gavage.
e Dosing Period:

o FO Generation: Dosed for 10 weeks prior to mating, during a 2-week mating period, and
throughout gestation and lactation for females. Males were dosed for an additional 4-6
weeks after mating.

o F1 Generation: Selected from F1 offspring and dosed similarly to the FO generation.
o Parameters Evaluated:

o Parental Animals: Clinical signs, body weight, food consumption, estrous cycles, mating
performance, fertility, gestation length, organ weights (liver, kidneys, adrenal glands), and
histopathology of liver and kidneys.

o Offspring (F1 and F2): Viability, sex ratio, body weight, physical development, and organ
weights (thymus) at weaning.
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Workflow of the two-generation reproductive toxicity study.

Mechanisms of Toxicity

Direct studies on the mechanisms of n-butylbenzene toxicity are scarce. However, based on
its structure and the observed target organ toxicities (liver and kidney), as well as data from
related aromatic hydrocarbons like benzene and ethylbenzene, several potential mechanisms

can be postulated.

Metabolic Activation and Oxidative Stress

It is likely that n-butylbenzene undergoes metabolic activation in the liver, primarily through the
cytochrome P450 enzyme system. This metabolism can lead to the formation of reactive
metabolites that can induce oxidative stress. Oxidative stress, characterized by an imbalance
between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them,
can lead to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage.
This is a common mechanism of hepatotoxicity for many solvents.[4]
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Postulated metabolic activation and oxidative stress pathway.

Mitochondrial Dysfunction

Mitochondria are critical for cellular energy production and are also a primary source of
endogenous ROS. Toxicants and their metabolites can impair mitochondrial function, leading to
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a decrease in ATP production, an increase in ROS generation, and the initiation of apoptotic
cell death pathways. Studies on other industrial chemicals have shown that mitochondrial
dysfunction is a key event in both liver and kidney toxicity.[5][6]

Perturbation of Cellular Signaling Pathways

While no specific data exists for n-butylbenzene, studies on benzene have shown that its
metabolites can interfere with critical cellular signaling pathways involved in cell proliferation,
differentiation, and survival. These pathways include:

e Hedgehog, Notch/Delta, and Wnt/(3-catenin pathways: These are fundamental for embryonic
development and tissue homeostasis.[7][8]

e NF-KB signaling: This pathway is crucial for regulating the immune and inflammatory
responses, as well as cell survival.[7]

« MAPK pathways (e.g., p38-MAPK, ERK): These pathways are involved in the cellular
response to stress and regulate processes like apoptosis and cell proliferation.[9]

Disruption of these pathways by reactive metabolites of n-butylbenzene could contribute to the
observed toxicities.
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Potential perturbation of signaling pathways by metabolites.
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Conclusion and Future Directions

The current toxicological profile of n-butylbenzene is incomplete. The available data, primarily
from a two-generation reproductive toxicity study, indicates that the liver and kidneys are target
organs, and provides valuable NOAEL and LOAEL values for risk assessment in this context.
However, the lack of robust data on chronic toxicity, carcinogenicity, and genotoxicity
represents a significant knowledge gap.

Future research should prioritize:

Comprehensive chronic toxicity studies to identify long-term health effects.

Carcinogenicity bioassays to evaluate the cancer-causing potential of n-butylbenzene.

A battery of genotoxicity tests to assess its mutagenic and clastogenic potential.

Mechanistic studies to elucidate the specific signaling pathways and molecular events
underlying n-butylbenzene-induced toxicity.

A more complete understanding of the toxicological profile of n-butylbenzene is essential for
establishing evidence-based occupational exposure limits and environmental quality standards
to ensure human health and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677000#toxicological-profile-of-n-butylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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